Cas no 1048914-18-6 (4-Iodo-1H-pyrrole-2-carbohydrazide)

4-Iodo-1H-pyrrole-2-carbohydrazide is a versatile organic compound utilized in synthetic organic chemistry for constructing pyrrole-based heterocycles. It features an iodo substituent and a carbohydrazide functionality, enabling facile nucleophilic substitutions and cross-coupling reactions. The product offers excellent purity and stability, making it ideal for advanced chemical syntheses and medicinal chemistry applications.
4-Iodo-1H-pyrrole-2-carbohydrazide structure
1048914-18-6 structure
商品名:4-Iodo-1H-pyrrole-2-carbohydrazide
CAS番号:1048914-18-6
MF:C5H6N3OI
メガワット:251.02464
MDL:MFCD11100249
CID:1083975
PubChem ID:30772130

4-Iodo-1H-pyrrole-2-carbohydrazide 化学的及び物理的性質

名前と識別子

    • 4-Iodo-1H-pyrrole-2-carbohydrazide
    • 4-Iodo-1H-pyrrole-2-carboxylic acid hydrazide
    • GC-0758
    • A922034
    • 1048914-18-6
    • SCHEMBL23952548
    • DTXSID70652737
    • SB62972
    • AKOS005072564
    • DB-397049
    • MFCD11100249
    • CS-0370209
    • MDL: MFCD11100249
    • インチ: InChI=1S/C5H6IN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10)
    • InChIKey: PPHKIIUANOYQMC-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC(I)=CN1)NN

計算された属性

  • せいみつぶんしりょう: 250.95556g/mol
  • どういたいしつりょう: 250.95556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 70.9Ų

じっけんとくせい

  • ゆうかいてん: 188-189°

4-Iodo-1H-pyrrole-2-carbohydrazide セキュリティ情報

  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Sealed in dry,2-8°C

4-Iodo-1H-pyrrole-2-carbohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A109007353-1g
4-Iodo-1H-pyrrole-2-carbohydrazide
1048914-18-6 95%
1g
$400.00 2023-09-04
abcr
AB269848-1g
4-Iodo-1H-pyrrole-2-carbohydrazide, 95%; .
1048914-18-6 95%
1g
€478.80 2025-02-27
A2B Chem LLC
AI06469-5g
4-Iodo-1H-pyrrole-2-carbohydrazide
1048914-18-6 >95%
5g
$1947.00 2024-01-05
A2B Chem LLC
AI06469-25g
4-Iodo-1H-pyrrole-2-carbohydrazide
1048914-18-6 >95%
25g
$7350.00 2024-01-05
Chemenu
CM198179-1g
4-Iodo-1H-pyrrole-2-carbohydrazide
1048914-18-6 95%
1g
$403 2021-08-05
A2B Chem LLC
AI06469-1mg
4-Iodo-1H-pyrrole-2-carbohydrazide
1048914-18-6 >95%
1mg
$202.00 2024-01-05
A2B Chem LLC
AI06469-5mg
4-Iodo-1H-pyrrole-2-carbohydrazide
1048914-18-6 >95%
5mg
$215.00 2024-01-05
A2B Chem LLC
AI06469-10mg
4-Iodo-1H-pyrrole-2-carbohydrazide
1048914-18-6 >95%
10mg
$241.00 2024-01-05
A2B Chem LLC
AI06469-500mg
4-Iodo-1H-pyrrole-2-carbohydrazide
1048914-18-6 >95%
500mg
$396.00 2024-01-05
Ambeed
A279788-1g
4-Iodo-1H-pyrrole-2-carbohydrazide
1048914-18-6 95+%
1g
$339.0 2024-04-26

4-Iodo-1H-pyrrole-2-carbohydrazide 関連文献

4-Iodo-1H-pyrrole-2-carbohydrazideに関する追加情報

Introduction to 4-Iodo-1H-pyrrole-2-carbohydrazide (CAS No. 1048914-18-6)

4-Iodo-1H-pyrrole-2-carbohydrazide, with the chemical formula C₄H₆IN₃, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of an iodine substituent and a carbohydrazide functional group, make it a valuable scaffold for further chemical modifications and drug development.

The CAS number 1048914-18-6 provides a unique identifier for this compound, ensuring precise classification and reference in scientific literature. As a pyrrole derivative, 4-Iodo-1H-pyrrole-2-carbohydrazide exhibits distinct electronic and steric properties that influence its reactivity and potential applications. The iodine atom at the 4-position enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in constructing complex molecular architectures.

In recent years, 4-Iodo-1H-pyrrole-2-carbohydrazide has been explored in the development of novel therapeutic agents. One of the most promising areas of research involves its application in the synthesis of small-molecule inhibitors targeting enzymes involved in inflammatory pathways. For instance, studies have demonstrated its role in generating derivatives that modulate the activity of Janus kinases (JAKs), which are key players in immune responses and have been implicated in autoimmune diseases such as rheumatoid arthritis.

Moreover, the carbohydrazide moiety in 4-Iodo-1H-pyrrole-2-carbohydrazide offers a site for further functionalization, enabling the creation of hybrid molecules with enhanced pharmacological properties. Researchers have leveraged this feature to design compounds with potential applications in antitumor therapy. Preliminary studies suggest that certain derivatives exhibit inhibitory effects on tyrosine kinases, which are overexpressed in various cancer types. The ability to tailor the structure around this core scaffold allows for fine-tuning of binding affinity and selectivity, crucial factors for drug efficacy.

The iodine substituent at the 4-position of the pyrrole ring not only facilitates cross-coupling reactions but also influences the compound's interaction with biological targets. This feature has been exploited in designing probes for imaging applications, where radiolabeled derivatives are used to visualize specific pathological conditions. The combination of these attributes makes 4-Iodo-1H-pyrrole-2-carbohydrazide a multifaceted tool in medicinal chemistry.

Recent advancements in computational chemistry have further enhanced the utility of 4-Iodo-1H-pyrrole-2-carbohydrazide as a starting material. Molecular modeling studies have identified optimal conditions for synthesizing its derivatives with desired biological activities. These computational approaches have accelerated the discovery process by predicting structural modifications that could improve drug-like properties such as solubility, metabolic stability, and binding affinity.

In addition to its pharmaceutical applications, 4-Iodo-1H-pyrrole-2-carbohydrazide has found utility in materials science. Its ability to participate in coordination chemistry has led to its use in developing metal-organic frameworks (MOFs) with specific functionalities. These MOFs have potential applications in catalysis, gas storage, and separation technologies. The versatility of this compound underscores its importance beyond traditional medicinal chemistry applications.

The synthesis of 4-Iodo-1H-pyrrole-2-carbohydrazide typically involves multi-step organic transformations starting from commercially available precursors. Key steps include halogenation at the 4-position followed by functionalization at the 2-position with a carbohydrazide group. Optimization of reaction conditions is crucial to achieve high yields and purity, which are essential for subsequent applications.

Quality control and analytical characterization play a vital role in ensuring the integrity of 4-Iodo-1H-pyrrole-2-carbohydrazide throughout its lifecycle. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural identity and assess purity. These analytical methods provide confidence that the compound meets stringent standards for research and development purposes.

The growing interest in 4-Iodo-1H-pyrrole-2-carbohydrazide has spurred collaborations between academic institutions and pharmaceutical companies aiming to explore its full potential. Open-access databases and scientific publications have facilitated knowledge sharing, enabling researchers worldwide to contribute to its study. This collaborative environment fosters innovation and accelerates progress toward developing novel therapeutics.

In conclusion,4-Iodo-1H-pyrrole-2-carbohydrazide (CAS No. 1048914-18-6) is a remarkable compound with diverse applications spanning pharmaceuticals, materials science, and beyond. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules with potential therapeutic benefits. As research continues to uncover new possibilities,4-Iodo-1H-pyrrole-2-carbohydrazide is poised to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:1048914-18-6)4-Iodo-1H-pyrrole-2-carbohydrazide
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